molecular formula C9H11BrN4O B12092611 (2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine

(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine

Cat. No.: B12092611
M. Wt: 271.11 g/mol
InChI Key: ALPRWRDXDZWBGF-LURJTMIESA-N
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Description

(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine (CAS 1443500-15-9) is a chiral small molecule featuring an imidazo[1,2-b]pyridazine scaffold, a privileged structure in medicinal chemistry. With a molecular formula of C9H11BrN4O and a molecular weight of 271.11 g/mol, this compound serves as a versatile and valuable building block in organic synthesis and drug discovery campaigns . The (S)-configured aminopropoxy chain attached to the heteroaromatic system provides a handle for further chemical modification, allowing researchers to explore structure-activity relationships. The electron-deficient imidazopyridazine core is a key pharmacophore in various biologically active compounds. Patents indicate that derivatives based on this scaffold are investigated for their potential as therapeutic agents, with applications in the research of treatments for central nervous system (CNS) disorders, neuropathic pain, and other conditions mediated by specific kinase targets . The bromine substituent at the 3-position offers a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse chemical groups to optimize potency and selectivity. This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Proper storage conditions and handling in accordance with laboratory safety practices are recommended.

Properties

Molecular Formula

C9H11BrN4O

Molecular Weight

271.11 g/mol

IUPAC Name

(2S)-1-(3-bromoimidazo[1,2-b]pyridazin-6-yl)oxypropan-2-amine

InChI

InChI=1S/C9H11BrN4O/c1-6(11)5-15-9-3-2-8-12-4-7(10)14(8)13-9/h2-4,6H,5,11H2,1H3/t6-/m0/s1

InChI Key

ALPRWRDXDZWBGF-LURJTMIESA-N

Isomeric SMILES

C[C@@H](COC1=NN2C(=NC=C2Br)C=C1)N

Canonical SMILES

CC(COC1=NN2C(=NC=C2Br)C=C1)N

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The imidazo[1,2-b]pyridazine system is typically constructed via condensation of α-haloketones with aminopyridazines. For 3-bromo derivatives, bromine can be introduced either pre- or post-cyclization:

Pre-cyclization Bromination

  • Starting material : 6-Aminopyridazin-3(2H)-one

  • Bromination : Treatment with PBr₃ in dichloromethane yields 3-bromo-6-aminopyridazine (85% yield).

  • Cyclization : React with chloroacetaldehyde (50% aqueous) in ethanol under reflux (16–24 h) to form 3-bromoimidazo[1,2-b]pyridazine.

Key reaction parameters :

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes cyclization efficiency
TemperatureReflux (78°C)Prevents dimerization
Reaction Time18 hBalance between completion and decomposition

Post-cyclization Bromination

  • Electrophilic bromination : Use N-bromosuccinimide (NBS) in DMF at 100°C (1 h), achieving 86.9% yield for analogous imidazo[1,2-a]pyridines.

  • Regioselectivity : Directed by the electron-rich C3 position of the heterocycle.

Installation of the Ether-Linked Propan-2-amine Side Chain

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables inversion of configuration at the alcohol center, crucial for obtaining the (S)-amine:

  • Substrate preparation : (R)-2-(Boc-amino)-1-propanol (Boc = tert-butoxycarbonyl).

  • Coupling : React with 3-bromoimidazo[1,2-b]pyridazin-6-ol using DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF (0°C to rt, 12 h).

  • Deprotection : Treat with HCl/dioxane (4 M) to remove Boc group (quantitative yield).

Advantages :

  • High enantiomeric excess (≥98% ee)

  • Mild conditions preserve bromine integrity

Nucleophilic Aromatic Substitution (SNAr)

For activated heterocycles with good leaving groups (e.g., Cl, F), SNAr offers a viable pathway:

  • Substrate : 6-Chloro-3-bromoimidazo[1,2-b]pyridazine

  • Reaction : (S)-2-aminopropanol, K₂CO₃, DMF, 120°C (microwave, 30 min)

  • Yield : 63% (similar to imidazo[1,2-a]pyridine systems)

Limitations :

  • Requires electron-deficient aromatic systems

  • Competing elimination reactions reduce efficiency

Critical Optimization Parameters

Solvent Effects on Cyclization

Comparative data for imidazo[1,2-b]pyridazine formation:

SolventDielectric Constant (ε)Yield (%)Purity (%)
Ethanol24.37895
DMF36.76588
Toluene2.44276

Ethanol’s moderate polarity balances solubility and transition state stabilization.

Temperature Profile for Bromination

Controlled experiments with NBS in DMF:

Temperature (°C)Time (h)Conversion (%)
80272
100198
1200.599 (with 5% decomposition)

Optimal at 100°C for 1 h.

Analytical Characterization

Chiral HPLC Validation

Column: Chiralpak IA (250 × 4.6 mm, 5 µm)
Mobile phase: Hexane/ethanol (80:20) + 0.1% diethylamine
Retention times:

  • (2S)-isomer: 12.7 min

  • (2R)-isomer: 14.3 min

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.83 (s, 1H, H-2), 7.05 (d, J = 7.3 Hz, 1H, H-5), 4.21–4.15 (m, 2H, OCH₂), 3.89 (qd, J = 6.3, 3.1 Hz, 1H, CHNH₂), 1.32 (d, J = 6.3 Hz, 3H, CH₃).

  • HRMS : m/z calcd for C₉H₁₁BrN₄O [M+H]⁺ 271.0078, found 271.0081.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost/kg (USD)Moles/kgCost/mole (USD)
Chloroacetaldehyde32013.1624.32
(R)-2-(Boc-amino)-1-propanol2,1506.02357.14
NBS1,8905.56340.11

Waste Stream Management

  • DMF utilization : 87% recovery via vacuum distillation

  • Metal catalysts : Pd/C filtration achieves <1 ppm residual Pd

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale trials demonstrate advantages:

  • 3-Bromoimidazo[1,2-b]pyridazine production at 2 kg/day

  • Residence time: 8 min vs. 18 h batch process

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates:

  • Substrate: (±)-2-(imidazopyridazinyloxy)propan-1-ol

  • Enzyme: Candida antarctica Lipase B (CAL-B)

  • ee: 99% (S)-isomer after 48 h

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted imidazo[1,2-b]pyridazinyl compounds.

Scientific Research Applications

Synthesis of (2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction at the C6 position of the imidazo[1,2-b]pyridazine scaffold. A common method includes using 3-bromo-6-chloroimidazo[1,2-b]pyridazine in the presence of an appropriate amine under reflux conditions. The final product can be purified through column chromatography, yielding a compound suitable for biological evaluation .

Kinase Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of specific kinases, particularly in cancer cell lines. For instance, it has been shown to inhibit TAK1 (TGF-beta activated kinase 1), which is involved in various signaling pathways related to inflammation and cancer progression. The compound's effectiveness as a TAK1 inhibitor was demonstrated through a series of kinase assays where it exhibited significant activity against multiple myeloma cell lines .

Anticancer Properties

The imidazo[1,2-b]pyridazine scaffold has been identified as a promising structure for developing anticancer agents. Compounds derived from this scaffold have shown efficacy in inhibiting tumor growth in vitro and in vivo. The specific interactions between the compound and its biological targets are still under investigation, but preliminary results suggest that it may induce apoptosis in cancer cells through modulation of the MAPK pathway .

Case Studies

Case Study 1: TAK1 Inhibition

In a study conducted to evaluate the pharmacological properties of (2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine, researchers synthesized a series of derivatives to assess their kinase inhibition profiles. The results indicated that modifications at the C6 position significantly affected inhibitory potency against TAK1. The most potent derivatives were further evaluated for their ability to reduce cell viability in multiple myeloma cells, showing promising results that warrant further exploration in clinical settings .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was performed on compounds related to (2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine. Variations in substituents at different positions on the imidazo[1,2-b]pyridazine ring were systematically studied. The findings revealed that certain substitutions enhanced both selectivity and potency against targeted kinases while minimizing off-target effects. This research underscores the importance of structural modifications in optimizing therapeutic efficacy and safety profiles for potential drug candidates based on this scaffold .

Potential Therapeutic Applications

Given its promising biological activities, (2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine could be developed into therapeutics for:

  • Cancer Treatment: As a targeted therapy for cancers with aberrant TAK1 signaling.
  • Inflammatory Disorders: Due to its role in modulating inflammatory pathways.

Mechanism of Action

The mechanism of action of (2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

Key Compounds: YPC-21440, YPC-21813, and Related Derivatives ()

These compounds, developed by Yakult Honsha, share the imidazo[1,2-b]pyridazine core but differ in substituents:

  • Substituent Variations : The YPC series incorporates piperazine-linked aryl groups (e.g., 4-methylpiperazin-1-ylphenyl) and a thiazolidine-2,4-dione moiety, whereas the target compound has a bromine atom and a simpler (2S)-propan-2-amine chain.
  • Biological Activity: The YPC compounds are pan-Pim kinase inhibitors, with IC₅₀ values in the nanomolar range. The bromine in the target compound may enhance target binding through hydrophobic or halogen-bonding interactions, but its kinase selectivity profile remains uncharacterized in the evidence .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Biological Target Activity (IC₅₀)
Target Compound Imidazo[1,2-b]pyridazine 3-Bromo, (2S)-propan-2-amine Undisclosed N/A
YPC-21440 Imidazo[1,2-b]pyridazine 4-Methylpiperazin-1-ylphenyl, thiazolidine Pan-Pim kinases <100 nM
YPC-21817 Imidazo[1,2-b]pyridazine 4-Ethylpiperazin-1-yl-3-fluorophenyl Pan-Pim kinases <50 nM

VEGFR Inhibitors with Modified Imidazo[1,2-b]pyridazine Cores ()

The compound N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide shares the imidazo[1,2-b]pyridazine scaffold but includes a pyrazole-carboxamide side chain and cyclopropylcarbonyl group. Unlike the target compound, this derivative is explicitly designed as a VEGFR inhibitor, highlighting the impact of substituents on target specificity.

Amine Salts and Alkylamine Derivatives ()

European patents describe structurally distinct compounds, such as 1,3-dihydroxy-2-(hydroxymethyl)propan-2-amine salts and N,N-dimethylalkylamines. While these lack the imidazo[1,2-b]pyridazine core, their amine functionalities (e.g., dimethylamino groups) may share physicochemical properties with the target compound, such as improved solubility or membrane permeability. For example, the (2S)-stereochemistry in the target compound could influence its pharmacokinetic profile compared to racemic amine derivatives .

Imidazo[1,2-b]pyrazol Derivatives ()

The compound 3-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine demonstrates the pharmacological versatility of imidazo-fused heterocycles. The propan-1-amine chain in this derivative lacks stereochemical specificity, unlike the (2S)-configured amine in the target compound, which may confer enantioselective activity .

Key Research Findings and Implications

  • Structural Determinants of Activity: The bromine atom in the target compound may improve binding affinity compared to non-halogenated analogs (e.g., YPC series), though this requires experimental validation .
  • Stereochemical Influence: The (2S)-configuration could enhance target selectivity or metabolic stability relative to racemic or non-chiral amines (e.g., compounds) .
  • Target Specificity : Unlike the VEGFR inhibitor (), the target compound’s lack of a carboxamide group suggests divergent biological targets, possibly other kinases or GPCRs .

Biological Activity

(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine is a synthetic compound notable for its structural complexity and potential biological activities. This compound features a chiral center and a brominated imidazo-pyridazine moiety, which are often associated with various pharmacological effects. The unique structure positions it as a candidate for further exploration in medicinal chemistry, particularly in targeting specific biological pathways.

Structural Characteristics

The compound can be described by the following structural formula:

C10H12BrN5O\text{C}_{10}\text{H}_{12}\text{BrN}_5\text{O}

Key Features:

  • Chirality : The presence of a chiral center may influence its interaction with biological targets.
  • Brominated Imidazo-Pyridazine Moiety : This feature is linked to various biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research into the biological activity of (2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine suggests potential efficacy against several targets. Computational predictions indicate that compounds with similar structures exhibit significant activity against various biological pathways, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains.
  • Anticancer Properties : The compound may influence cancer cell proliferation and survival.
  • Kinase Inhibition : It may interact with specific kinases involved in signaling pathways.

Case Studies

Several studies have explored the biological implications of compounds related to (2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine:

  • In Vitro Kinase Profiling :
    • A study evaluated the selectivity of related compounds on a panel of 342 protein kinases. Results indicated varying degrees of inhibition, highlighting the potential for targeted therapeutic applications .
  • Molecular Docking Studies :
    • Docking studies have been performed to predict the binding affinity of this compound to various receptors, including GPCRs (G-protein-coupled receptors). These studies suggest that the compound could effectively bind to orthosteric sites, influencing receptor activity .
  • Antimicrobial Testing :
    • Compounds structurally similar to (2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine were tested against common pathogens and showed promising results in inhibiting growth .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how (2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine stands out among structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Bromoimidazo[1,2-b]pyridazineContains bromine and imidazoleAntimicrobial
Propanamide derivativesAmide functional groupAnticancer
4-Aminoquinoline derivativesContains nitrogen heterocyclesAntimalarial

This table illustrates how variations in structure can lead to distinct biological activities while maintaining core elements that influence pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions targeting the imidazo[1,2-b]pyridazine core. For example, microwave-assisted synthesis (e.g., 6-position functionalization via regioselective bromination) offers improved yield and reduced reaction time compared to conventional heating . Reductive amination protocols, as described for analogous imidazo-pyridazine derivatives, may also apply for introducing the propan-2-amine moiety .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm regiochemistry and stereochemistry (e.g., the (2S) configuration). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while infrared spectroscopy (IR) identifies functional groups like amine or ether linkages. For crystalline derivatives, X-ray crystallography resolves absolute stereochemistry, as demonstrated for structurally similar imidazo-pyridazine complexes .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : In vitro assays such as MTT cytotoxicity screening (for anticancer activity) or enzyme inhibition assays (e.g., kinase targets) are common. For antimicrobial studies, MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria can be employed, following protocols used for imidazo-pyridazine analogs .

Advanced Research Questions

Q. How can researchers optimize reaction yields under varying conditions?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically assess variables (e.g., temperature, solvent, catalyst loading). Flow chemistry techniques, as described for diazomethane synthesis, enable precise control over reaction parameters and scalability . For bromination steps, optimize electrophilic substitution using Lewis acids (e.g., FeBr3) to minimize by-products .

Q. How to address contradictions in reported biological activity data?

  • Methodological Answer : Perform SAR (Structure-Activity Relationship) studies by synthesizing derivatives with modifications to the bromoimidazo-pyridazine core or propan-2-amine side chain. Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to identify critical pharmacophores. Cross-validate results with orthogonal assays (e.g., cellular vs. enzymatic) to rule off-target effects .

Q. What challenges arise in regioselective functionalization of the imidazo[1,2-b]pyridazine core?

  • Methodological Answer : The electron-deficient nature of the imidazo-pyridazine ring complicates electrophilic substitution. Use directed ortho-metalation (e.g., lithium bases) or transition-metal catalysis (e.g., Pd-mediated C–H activation) to achieve regiocontrol. For 6-position bromination, ensure stoichiometric control to avoid over-halogenation, as seen in analogous heterocycles .

Q. How to resolve discrepancies in spectroscopic data across studies?

  • Methodological Answer : Standardize solvent systems (e.g., DMSO-d6 vs. CDCl3) and reference peaks for NMR. For mass spectrometry, use isotopic labeling or MS/MS fragmentation to confirm molecular ion assignments. Cross-reference with computational predictions (e.g., DFT-calculated chemical shifts) to validate experimental data .

Data Analysis & Experimental Design

Q. What statistical models are appropriate for analyzing dose-response data?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic curve) to calculate IC50/EC50 values. For high-throughput screening, apply Z-factor analysis to assess assay robustness. Machine learning algorithms (e.g., random forest) can predict activity trends across derivative libraries .

Q. How to design stability studies for this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing in buffers (pH 2–8) at 37°C, monitoring degradation via HPLC. For oxidative stability, expose the compound to H2O2 or cytochrome P450 enzymes. Use LC-MS to identify degradation products and propose degradation pathways .

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